molecular formula C15H23FN2O2S2 B2675240 1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine CAS No. 1428358-89-7

1-(4-((3-fluorobenzyl)sulfonyl)-1,4-thiazepan-3-yl)-N,N-dimethylmethanamine

Cat. No.: B2675240
CAS No.: 1428358-89-7
M. Wt: 346.48
InChI Key: GSRNFTBGMRYVKF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thiazepane ring (a seven-membered ring with one nitrogen and one sulfur atom), a fluorobenzyl group, and a dimethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazepane ring, followed by the introduction of the fluorobenzyl and dimethylamino groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, fluorobenzyl group, and dimethylamino group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazepane ring, fluorobenzyl group, and dimethylamino group. These functional groups could participate in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom, for example, could enhance the compound’s stability and affect its interactions with other molecules .

Scientific Research Applications

Practical Synthesis and Functionalization

  • Practical syntheses of related compounds, such as 4‐fluoro‐2‐(methylthio)benzylamine and its sulfone and sulfonamide derivatives, have been reported, highlighting methods for regioselective introduction of functional groups, further elaboration, and potential for synthesis of complex molecules for varied applications (Perlow et al., 2007).

Novel Substituted Benzothiazepines Synthesis

  • Efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group, indicating potential pharmacological applications or as intermediates in organic synthesis (Chhakra et al., 2019).

Antibacterial Activity

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties exhibited good antibacterial activities against rice bacterial leaf blight, demonstrating the potential of sulfone derivatives in agricultural applications and plant protection (Shi et al., 2015).

Photosensitizer for Cancer Treatment

  • The synthesis and characterization of new compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy, suggesting applications in cancer treatment (Pişkin et al., 2020).

Polyamides and Polyimides Incorporation

  • The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating applications in materials science for the development of high-performance polymers with unique properties (Liu et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it could pose a risk of inhalation exposure. If it were a solid, it could pose a risk of skin or eye contact .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science, and optimizing its synthesis to make it more efficient and sustainable .

Properties

IUPAC Name

1-[4-[(3-fluorophenyl)methylsulfonyl]-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S2/c1-17(2)10-15-11-21-8-4-7-18(15)22(19,20)12-13-5-3-6-14(16)9-13/h3,5-6,9,15H,4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRNFTBGMRYVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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